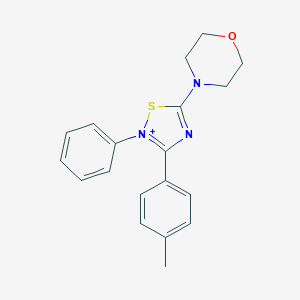![molecular formula C21H20N2O3 B385767 N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide](/img/structure/B385767.png)
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a hydrazide group, and two 4-methylphenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide typically involves the reaction of 2-hydroxy-2,2-bis(4-methylphenyl)acetic acid with hydrazine hydrate, followed by condensation with furfural. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The completion of the reaction can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The furan ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amines with reduced hydrazide groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The furan ring and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furylmethylene)-2-(4-methylphenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-(4-propylphenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group, coupled with the furan and phenyl rings, makes it a versatile compound for various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-5-9-17(10-6-15)21(25,18-11-7-16(2)8-12-18)20(24)23-22-14-19-4-3-13-26-19/h3-14,25H,1-2H3,(H,23,24)/b22-14+ |
InChI Key |
KMYCMQJJHPETIQ-HYARGMPZSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=CC3=CC=CO3)O |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N/N=C/C3=CC=CO3)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=CC3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B385686.png)
![4-[4-(4-Methylphenyl)-5-(4-morpholinylcarbonyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B385688.png)
![N-(2-methylphenyl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B385689.png)

![ethyl 4-({4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzoyl}amino)benzoate](/img/structure/B385695.png)



![4-[5-fluoro-2-(2-pyridinyl)-1H-indol-3-yl]-N-{5-nitro-1,3-thiazol-2-yl}butanamide](/img/structure/B385702.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385703.png)
![(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385705.png)

